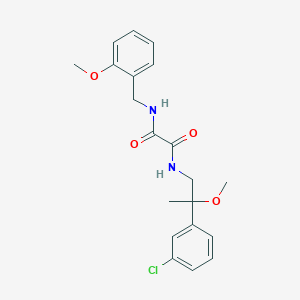

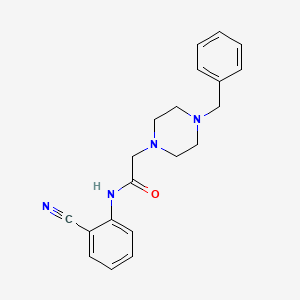

![molecular formula C22H26FN3O2S B3010175 N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide CAS No. 1007913-68-9](/img/structure/B3010175.png)

N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(1-Adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide is a compound that belongs to the class of adamantyl N-benzylbenzamides. These compounds have been studied for their potential as melanogenesis inhibitors and antiarrhythmic agents. The adamantyl moiety is a bulky, lipophilic group that can confer unique physical and chemical properties to the molecule, influencing its biological activity .

Synthesis Analysis

The synthesis of adamantyl N-benzylbenzamides involves the introduction of an adamantyl group into the benzamide structure. This modification has been shown to enhance the lipophilic character of the molecules, which may be responsible for their increased depigmentation power and tyrosinase inhibitory activity . Additionally, the synthesis of related compounds with antiarrhythmic activity has been reported, where the adamantyl group is combined with different aminoalkyl nitrobenzamide moieties .

Molecular Structure Analysis

The molecular structure of adamantyl N-benzylbenzamides is characterized by the presence of an adamantyl group attached to a benzamide core. Molecular modeling studies have been used to elucidate the interactions between these compounds and their biological targets, such as tyrosinase, an enzyme involved in melanin synthesis. The steric and electrostatic contributions of the adamantyl moiety and other functional groups are important for the activity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of adamantyl N-benzylbenzamides is influenced by the presence of the adamantyl group. This bulky group can affect the molecule's interactions with enzymes and receptors, leading to inhibition or modulation of their activity. For instance, the antiarrhythmic properties of these compounds are related to their ability to interact with cardiac ion channels, which can be modulated by the structure of the adamantyl moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantyl N-benzylbenzamides are largely determined by the adamantyl group. This group increases the lipophilicity of the molecule, which can enhance its ability to penetrate biological membranes and reach its target sites within the body. The adamantyl group also contributes to the steric hindrance of the molecule, which can affect its binding to enzymes like tyrosinase and influence its pharmacokinetic and pharmacodynamic profiles .

科学的研究の応用

Chemical Properties and Interactions

- A study by El-Emam et al. (2020) synthesized adamantane-1,3,4-thiadiazole hybrid derivatives to assess their non-covalent interactions using crystallography and the quantum theory of atoms-in-molecules (QTAIM) approach. This research offers insights into the structural aspects and interactions of similar compounds, highlighting the importance of non-covalent interactions in their stability and behavior (El-Emam et al., 2020).

Antimicrobial Activities

- Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity against various bacterial and fungal strains. The presence of the fluorine atom was crucial for enhancing antimicrobial effects, suggesting potential applications of related compounds in antimicrobial therapies (Desai et al., 2013).

Antiarrhythmic Properties

- Research on derivatives of adamant-2-ylamides of alkylamidocarbonic acids, including related structures to N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide, has shown significant antiarrhythmic effects in rat models. This suggests potential applications in developing new antiarrhythmic drugs (Turilova et al., 2013).

Antiviral and Antifusion Mechanisms

- Göktaş et al. (2012) explored the synthesis of 1-adamantyl substituted carboxamide derivatives for antiviral activity against influenza A and B viruses, demonstrating the potential of adamantyl-based compounds in antiviral drug development (Göktaş et al., 2012).

Neurological Applications and Drug Design

- The synthesis of adamantyl-based compounds has been highlighted for their commercial importance in treatments for neurological conditions, diabetes, and anti-viral capabilities. These compounds' multi-dimensional values in drug design are underscored by their antioxidant and anti-inflammatory activities, as well as their potential in synthesizing 2-oxopropyl benzoate derivatives (Chidan Kumar et al., 2015).

特性

IUPAC Name |

N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2S/c23-17-3-1-16(2-4-17)19(27)25-18(20(28)26-21-24-5-6-29-21)22-10-13-7-14(11-22)9-15(8-13)12-22/h1-4,13-15,18H,5-12H2,(H,25,27)(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMNISVGXUJPQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

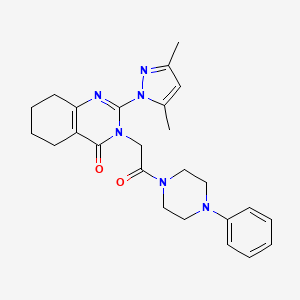

![methyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B3010092.png)

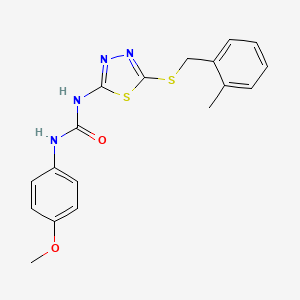

![3-(3-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B3010100.png)

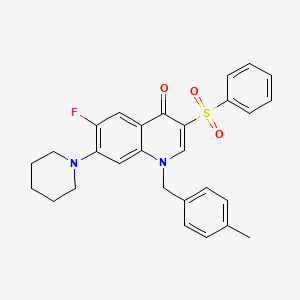

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3010104.png)

![methyl 4-methoxy-3-((2-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B3010107.png)

![4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3010109.png)

![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3010115.png)